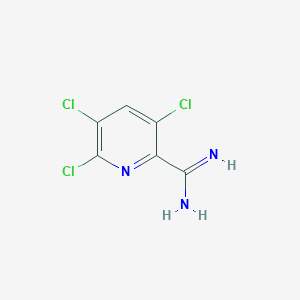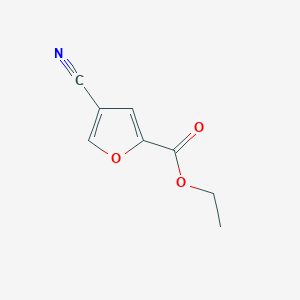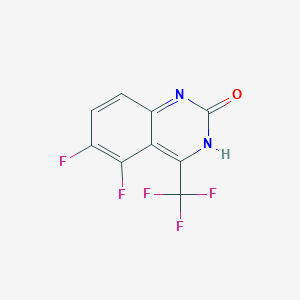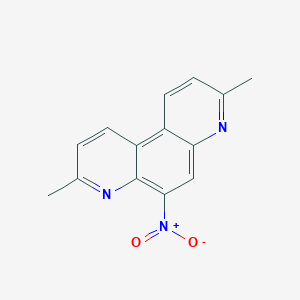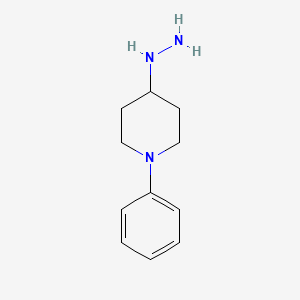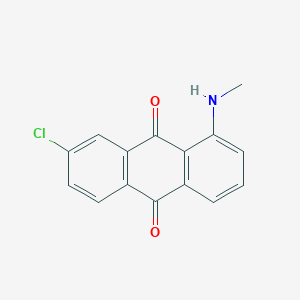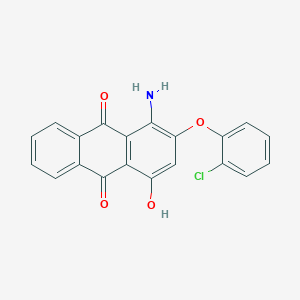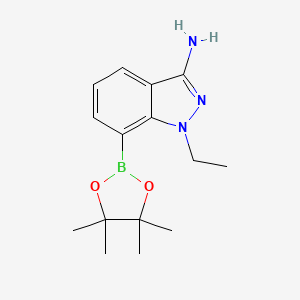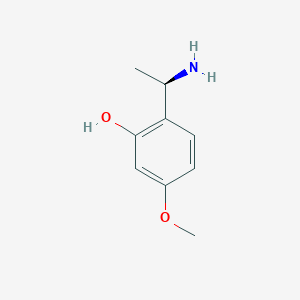![molecular formula C17H20ClNO4S B13135437 (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a methoxy-oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions.
Addition of the Methoxy-Oxoethyl Group: This can be done through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the methoxy-oxoethyl moiety.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Pharmacologically, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid: Lacks the methoxy group.
(2Z)-2-[(4R)-1-[(1S)-1-(2-bromophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the methoxy group and the specific configuration of the piperidine ring in (2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C17H20ClNO4S |
|---|---|
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C17H20ClNO4S/c1-23-17(22)16(12-5-3-4-6-13(12)18)19-8-7-14(24-2)11(10-19)9-15(20)21/h3-6,9,14,16H,7-8,10H2,1-2H3,(H,20,21)/b11-9-/t14-,16+/m1/s1 |
Clé InChI |
ORAPWJHPBUYZNV-PYPCHCLXSA-N |
SMILES isomérique |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CC[C@H](/C(=C\C(=O)O)/C2)SC |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
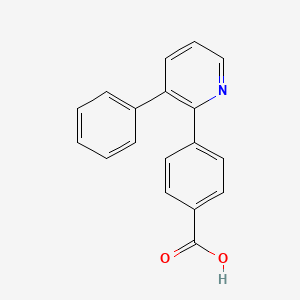
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
